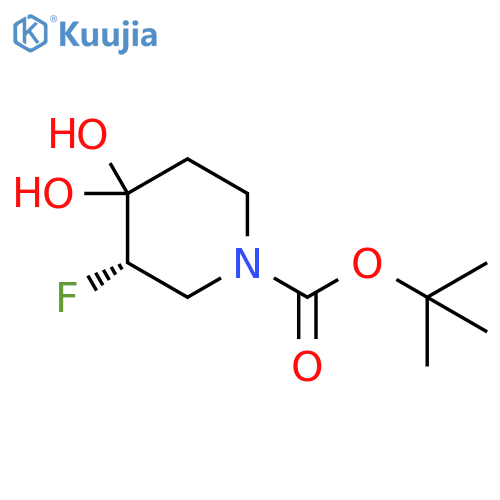

Cas no 2382694-88-2 (tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate)

2382694-88-2 structure

商品名:tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate

CAS番号:2382694-88-2

MF:C10H18FNO4

メガワット:235.252626895905

MDL:MFCD32647071

CID:5108233

tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-Piperidinecarboxylic acid, 3-fluoro-4,4-dihydroxy-, 1,1-dimethylethyl ester, (3S)-

- tert-butyl (3s)-3-fluoro-4-oxopiperidine-1-carboxylate hydrate

- (S)-tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate

- tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate

-

- MDL: MFCD32647071

- インチ: 1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-10(14,15)7(11)6-12/h7,14-15H,4-6H2,1-3H3/t7-/m0/s1

- InChIKey: XFGJBCDWYNSTJT-ZETCQYMHSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(O)(O)[C@@H](F)C1

tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0236-250MG |

tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate |

2382694-88-2 | 97% | 250MG |

¥ 2,428.00 | 2023-04-03 | |

| eNovation Chemicals LLC | Y1210373-1G |

tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate |

2382694-88-2 | 97% | 1g |

$930 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1210373-250MG |

tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate |

2382694-88-2 | 97% | 250mg |

$455 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1210373-500mg |

tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate |

2382694-88-2 | 97% | 500mg |

$650 | 2025-02-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R2304H-250mg |

(S)-tert-Butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate |

2382694-88-2 | 97% | 250mg |

¥0.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0236-100mg |

tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate |

2382694-88-2 | 97% | 100mg |

¥1432.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0236-5g |

tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate |

2382694-88-2 | 97% | 5g |

¥14580.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0236-500.0mg |

tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate |

2382694-88-2 | 97% | 500.0mg |

¥3402.0000 | 2024-08-03 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R2304H-1g |

(S)-tert-Butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate |

2382694-88-2 | 97% | 1g |

¥0.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0236-250.0mg |

tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate |

2382694-88-2 | 97% | 250.0mg |

¥2385.0000 | 2024-08-03 |

tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

2382694-88-2 (tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate) 関連製品

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 307-59-5(perfluorododecane)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2382694-88-2)tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate

清らかである:99%/99%/99%/99%/99%

はかる:100.0mg/250.0mg/500.0mg/1.0g/5.0g

価格 ($):179.0/299.0/426.0/609.0/1827.0